molecular formula C17H16N2OS B381967 (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 1165454-05-6

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B381967
CAS No.: 1165454-05-6
M. Wt: 296.4g/mol
InChI Key: QDKCYPHNQUMLHV-UHFFFAOYSA-N
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Description

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds .

Mechanism of Action

The mechanism of action of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain oxidoreductases, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCYPHNQUMLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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